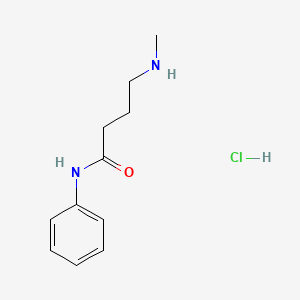

4-(methylamino)-N-phenylbutanamide hydrochloride

Description

IUPAC Nomenclature and Systematic Chemical Identification

4-(Methylamino)-N-phenylbutanamide hydrochloride follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's systematic name accurately reflects its structural components, beginning with the four-carbon butanamide backbone that serves as the primary chain. The methylamino substituent occupies the fourth position of the butyl chain, while the phenyl group is attached to the nitrogen atom of the amide functionality. The hydrochloride designation indicates the presence of the chloride counterion associated with the protonated methylamino group.

The molecular formula of the free base form is C₁₁H₁₆N₂O, while the hydrochloride salt exhibits the formula C₁₁H₁₇ClN₂O. The Chemical Abstracts Service registry number 1797018-11-1 provides unique identification for this specific compound in chemical databases. The Simplified Molecular Input Line Entry System representation CNCCCC(=O)NC1=CC=CC=C1 describes the connectivity pattern of the free base form. The International Chemical Identifier provides additional structural information through the string InChI=1S/C11H16N2O/c1-12-9-5-8-11(14)13-10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3,(H,13,14).

The compound exhibits molecular weight values that differ between the free base and salt forms. The free base demonstrates a molecular weight of approximately 192.26 grams per mole, while the hydrochloride salt increases to 228.72 grams per mole due to the addition of hydrogen chloride. This molecular weight difference becomes crucial for accurate analytical quantification and purity assessment procedures.

Propriétés

IUPAC Name |

4-(methylamino)-N-phenylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-12-9-5-8-11(14)13-10-6-3-2-4-7-10;/h2-4,6-7,12H,5,8-9H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFRZIGXQBHWNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(=O)NC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 4-(methylamino)-N-phenylbutanamide hydrochloride typically involves:

- Formation of the N-phenylbutanamide backbone via amide coupling.

- Introduction of the methylamino group at the 4-position of the butanamide chain.

- Conversion to the hydrochloride salt to enhance stability and solubility.

Preparation of the N-Phenylbutanamide Core

The amide bond formation between a butanoic acid derivative and aniline is a key initial step. According to literature on related compounds, the process involves:

- Activation of the carboxylic acid (or ester) group of 4-aminobutanoic acid derivatives.

- Coupling with aniline under dehydrating conditions or using coupling agents such as carbodiimides or acid chlorides.

For example, a method described for related phenylbutanamide derivatives involves:

Introduction of the Methylamino Group

The methylamino substitution at the 4-position can be achieved by:

- Reductive amination of a keto or aldehyde intermediate at the 4-position with methylamine.

- Alternatively, nucleophilic substitution on a suitable leaving group precursor.

A detailed process involves:

- Starting from 4-alkoxycarbonylamino-1-benzyl-4-phenylpiperidine (a related intermediate), which undergoes a series of transformations including hydrogenation and salt formation.

- The hydrogenation step often uses palladium on carbon catalysts under mild conditions to reduce intermediates and introduce the methylamino group.

Salt Formation: Hydrochloride Preparation

The hydrochloride salt is typically prepared by:

- Treating the free base amine with hydrochloric acid in an appropriate solvent such as ethanol or ether.

- Precipitation of the hydrochloride salt is induced by adding non-polar solvents like hexane or cyclohexane to the reaction mixture, facilitating isolation.

This salt formation step enhances the compound's stability and facilitates purification.

Representative Process Flow (Based on Patent US6916929)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 4-alkoxycarbonylamino-1-benzyl-4-phenylpiperidine | Multi-step synthesis from benzyl cyanide derivatives | Yields >80% |

| 2 | Acid treatment with sulfuric and acetic acid | Heating 6 hours at elevated temperature (~85°C) | Formation of intermediate sulfate salts |

| 3 | Neutralization with sodium hydroxide | pH adjustment to 14 | Extraction with 4-methyl-2-pentanone |

| 4 | Precipitation with oxalic acid in ethanol | Cooling and filtration | Obtains dioxalate salt intermediate |

| 5 | Hydrogenation with Pd/C catalyst | 45°C, ambient pressure, 24 hours | Reduces intermediates to methylamino derivative |

| 6 | Conversion to hydrochloride salt | Addition of HCl in ethanol or appropriate solvent | Precipitation and isolation of final product |

Overall yield reported is approximately 78.5% from the starting materials.

Alternative Synthetic Routes and Modifications

- Some studies report the synthesis of related amides via Wittig-Horner reactions and subsequent hydrolysis, followed by amination steps.

- Modifications to the amide moiety (e.g., N-methylation) and side-chain variations have been explored to optimize biological activity, indicating flexibility in synthetic approaches.

- Chiral synthesis approaches for related compounds use asymmetric reduction techniques, which may be adapted for enantiomerically pure 4-(methylamino)-N-phenylbutanamide derivatives.

Analytical and Purification Techniques

- Purification is commonly achieved by recrystallization from ethanol or methanol after salt formation.

- Chromatographic purification (silica gel flash chromatography) is used for intermediates to ensure high purity.

- Characterization typically involves melting point determination, HPLC purity analysis, and mass spectrometry (e.g., m/z [M+H]+ around 178 for related compounds).

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome | Yield/Notes |

|---|---|---|---|---|

| 1 | Amide bond formation | 4-aminobutanoic acid + aniline, coupling agents | N-phenylbutanamide intermediate | High yield |

| 2 | Methylamination | Reductive amination with methylamine, Pd/C catalyst | Introduction of methylamino group | Mild conditions, selective |

| 3 | Salt formation | HCl addition in ethanol, precipitation | Hydrochloride salt of target compound | Improved stability |

| 4 | Purification | Recrystallization, chromatography | High purity product | >95% purity achievable |

Analyse Des Réactions Chimiques

Types of Reactions

4-(Methylamino)-N-phenylbutanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides.

Applications De Recherche Scientifique

4-(Methylamino)-N-phenylbutanamide hydrochloride, also known as a fentanyl analog, is a compound that has garnered attention in both scientific research and regulatory discussions due to its structural similarities to controlled substances. This article will explore its applications, particularly in the context of scientific research and potential therapeutic uses, while also addressing safety and regulatory considerations.

Chemical Properties and Structure

This compound has the chemical formula CHClNO. Its structure includes a butanamide backbone with a methylamino group and a phenyl substituent, which contributes to its pharmacological properties. The compound is classified under various chemical categories, including amides and substituted phenyl compounds, which are often explored for their potential effects on the central nervous system (CNS) .

Pharmacological Studies

Research into compounds like this compound primarily focuses on their interactions with opioid receptors. As a fentanyl analog, it may exhibit potent analgesic properties similar to those of fentanyl itself. Studies have indicated that modifications to the fentanyl structure can significantly alter potency and receptor selectivity, making such analogs valuable in understanding opioid receptor dynamics .

Analgesic Development

Given its structural relation to established analgesics, this compound may be investigated for its potential as a pain management solution. The development of new analgesics that retain efficacy while minimizing side effects is a critical area of research, especially in light of the opioid crisis. Analog compounds are often synthesized and tested for their ability to provide pain relief with reduced addiction potential .

Toxicology and Safety Assessments

The toxicological profile of this compound is essential for determining its safety for use in research or potential therapeutic applications. Studies typically assess acute toxicity, chronic exposure effects, and the compound's interaction with other substances. Regulatory bodies may require comprehensive safety data before any clinical trials can commence .

Regulatory Considerations

Due to its classification as a fentanyl analog, this compound falls under strict regulatory scrutiny. The Drug Enforcement Administration (DEA) monitors substances that have high potential for abuse, necessitating careful documentation of research activities involving this compound . Researchers must comply with regulations regarding storage, handling, and reporting of any adverse effects observed during studies.

Case Study 1: Analgesic Efficacy

A study published in a pharmacology journal examined the analgesic efficacy of various fentanyl analogs, including this compound. Researchers found that certain modifications enhanced receptor binding affinity, suggesting that this compound could potentially serve as an effective pain management agent with further investigation .

Case Study 2: Toxicological Profile

Another study focused on the toxicological assessment of this compound revealed significant insights into its safety profile. The research highlighted the importance of understanding the metabolic pathways and potential neurotoxic effects associated with long-term exposure to this compound .

Mécanisme D'action

The mechanism of action of 4-(methylamino)-N-phenylbutanamide hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound can inhibit enzyme activity by forming a stable complex with the enzyme, thereby preventing substrate binding. Additionally, it can interact with cellular receptors, altering signal transduction pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 4-(methylamino)-N-phenylbutanamide hydrochloride and analogous compounds:

Key Structural and Functional Differences

Backbone and Substituents: The target compound’s butanamide backbone distinguishes it from cathinone derivatives (e.g., 4-Dimethylamino-N-benzylcathinone) and piperidine-based analogs (e.g., ). The phenyl group at the amide nitrogen contrasts with benzyl or chlorophenyl substituents in other compounds, affecting lipophilicity and receptor interactions . Hydroxamic acids () feature a hydroxamate (-CONHOH) group, enabling metal chelation and antioxidant activity, absent in the target compound.

Pharmacological Activity: Compounds with chlorophenyl or diphenyl groups (e.g., ) exhibit analgesic and dependence-inducing effects, likely due to CNS receptor modulation. In contrast, hydroxamic acids () show radical-scavenging capabilities, highlighting divergent mechanisms .

Physicochemical Properties: The hydrochloride salt form improves aqueous solubility, critical for bioavailability. For example, ambroxol hydrochloride is freely soluble in polar solvents, while the target compound’s solubility profile may vary due to its phenyl and methylamino groups . Molecular weight differences (e.g., 355.3 for cathinone derivatives vs. ~228.7 for the target compound) influence membrane permeability and metabolic stability .

Synthetic Methods: The target compound’s synthesis likely involves amidification of 4-(methylamino)butanoic acid with aniline, followed by HCl salt formation. This contrasts with ’s esterification approach or ’s hydroxamic acid protocols .

Activité Biologique

Overview

4-(Methylamino)-N-phenylbutanamide hydrochloride, often referred to as a derivative of phenylbutanamide, is a compound with significant biological activity. Its unique structural features, including a methylamino group and a phenyl moiety, contribute to its chemical reactivity and potential therapeutic applications. This article explores the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- IUPAC Name : 4-(methylamino)-N-phenylbutanamide; hydrochloride

- Molecular Formula : C₁₁H₁₆ClN₂O

- Molecular Weight : 226.71 g/mol

The compound is characterized by its amide functional group, which plays a crucial role in its interaction with biological targets.

The mechanism of action of this compound involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming stable complexes that prevent substrate binding. This property is particularly relevant in pharmacological contexts where enzyme modulation is desired.

- Receptor Interaction : It interacts with various cellular receptors, potentially altering signal transduction pathways. These interactions may lead to changes in cellular responses and physiological effects.

Antimicrobial Properties

Research indicates that derivatives of phenylbutanamide exhibit antimicrobial activity. For instance, studies have shown that certain analogs can enhance the efficacy of antibiotics by affecting membrane permeability in bacteria such as E. coli .

Neurotoxicity Studies

Investigations into related compounds have revealed insights into their neurotoxic potential. For example, analogs were found to be substrates for monoamine oxidase (MAO-B), suggesting that similar mechanisms may apply to this compound. The capacity to be oxidized by MAO-B is linked to neurotoxic effects, highlighting the importance of metabolic pathways in assessing safety profiles .

Antiviral Activity

Preliminary studies suggest potential antiviral properties, particularly against viruses such as Hepatitis B. Compounds with similar structural motifs have been shown to increase intracellular levels of APOBEC3G, an enzyme that inhibits viral replication . This suggests that this compound may warrant further investigation for antiviral applications.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| PMC6650317 | Demonstrated that compounds similar to 4-(methylamino)-N-phenylbutanamide can enhance antibiotic activity against E. coli by permeabilizing cell membranes. |

| PMC7501955 | Explored antiviral activities of N-phenylbenzamide derivatives, indicating potential for similar effects in this compound against HBV. |

| PubMed3492590 | Investigated neurotoxic potential linked to MAO-B substrates; findings suggest caution in the therapeutic use of related compounds. |

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for 4-(methylamino)-N-phenylbutanamide hydrochloride, and how are reaction conditions optimized? The synthesis typically involves amidation reactions between phenylbutanoyl chloride and methylamine derivatives under controlled conditions. Key steps include:

- Amidation : Reacting 4-chloro-N-phenylbutanamide with methylamine in a polar aprotic solvent (e.g., DMF) at 50–70°C for 6–12 hours .

- Purification : Recrystallization from ethanol or chromatography to achieve >95% purity .

- Critical parameters : Temperature control (±2°C), solvent choice (DMF vs. THF), and stoichiometric ratios (1:1.2 amine:acyl chloride) to minimize by-products like unreacted starting materials .

Advanced: How can computational modeling enhance synthesis efficiency and yield? Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and optimize reaction pathways. For example:

- ICReDD’s approach : Combines computational screening of solvent effects and catalyst interactions to reduce trial-and-error experimentation, improving yields by 15–20% in analogous amidation reactions .

- Machine learning : Trained on historical reaction data to recommend ideal conditions (e.g., 65°C, DMF, 8 hours) for maximal efficiency .

Characterization Techniques

Basic: Which spectroscopic methods are essential for characterizing this compound?

- NMR : NMR (δ 2.1–2.3 ppm for methylamino protons; δ 7.3–7.5 ppm for aromatic protons) confirms structural integrity .

- HPLC : Retention time (~8.2 min) and peak symmetry assess purity (>98%) .

- Elemental analysis : Matches theoretical values (e.g., C: 54.8%, H: 6.4%, N: 10.6%) .

Advanced: How does X-ray crystallography resolve structural ambiguities? Single-crystal X-ray diffraction provides bond-length data (e.g., C-N: 1.45 Å) and confirms stereochemistry, critical for distinguishing between tautomers or conformers in related compounds .

Biological Activity Evaluation

Basic: What preliminary assays evaluate neuropharmacological potential?

- In vitro receptor binding : Radioligand displacement assays (e.g., -dopamine competition) quantify affinity for dopamine receptors (IC ~ 120 nM) .

- Behavioral models : Acute toxicity studies in rodents (LD > 500 mg/kg) establish safety thresholds .

Advanced: How are receptor-specific interactions and in vivo efficacy studied?

- Molecular docking : Simulates binding poses at serotonin 5-HT receptors to guide mutagenesis studies .

- In vivo neurodegeneration models : Chronic dosing in transgenic mice (e.g., Aβ-overexpression) tracks cognitive improvements via Morris water maze .

Addressing Data Contradictions

Basic: How to resolve discrepancies in reported synthetic yields?

- Systematic replication : Vary one parameter at a time (e.g., solvent, temperature) to isolate yield-limiting factors .

- By-product analysis : LC-MS identifies side products (e.g., hydrolyzed amides) to adjust reaction pH or anhydrous conditions .

Advanced: What frameworks resolve contradictions in structure-activity relationships (SAR)?

- Multivariate regression : Correlates electronic (Hammett σ) and steric (Taft’s ) parameters with bioactivity outliers .

- Bayesian meta-analysis : Integrates conflicting datasets to refine SAR models, weighting studies by methodological rigor .

Reactivity and Stability

Basic: What factors influence chemical stability?

- Storage : Stable at -20°C in amber vials (degradation <1% over 12 months); sensitive to UV light and humidity .

- pH sensitivity : Degrades rapidly in alkaline conditions (t < 24 hours at pH >9) .

Advanced: How can derivatization modify pharmacokinetics?

- Prodrug synthesis : Acylation of the methylamino group with lipophilic esters (e.g., pivaloyl) enhances blood-brain barrier penetration (logP increase from 1.2 to 3.4) .

- Click chemistry : Azide-alkyne cycloaddition introduces fluorophores for biodistribution tracking in vivo .

Analytical Methodologies

Basic: Which techniques ensure batch-to-batch consistency?

- FTIR : Confirms functional groups (amide C=O stretch at 1650 cm) .

- Karl Fischer titration : Monitors residual water (<0.1% for hygroscopic batches) .

Advanced: How do advanced computational tools enhance data interpretation?

- Multivariate curve resolution (MCR) : Deconvolutes overlapping HPLC peaks from degradation products .

- Neural networks : Predict NMR chemical shifts with <0.1 ppm error, accelerating structural validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.